molecular formula C8H13F2N B2554073 7,7-Difluoro-2-azaspiro[4.4]nonane CAS No. 1785409-55-3

7,7-Difluoro-2-azaspiro[4.4]nonane

Cat. No.: B2554073
CAS No.: 1785409-55-3
M. Wt: 161.196
InChI Key: BUBBRLRICKDMFW-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 7,7-Difluoro-2-azaspiro[4.4]nonane (CAS 1785409-55-3) is a fluorinated spirocyclic amine with the molecular formula C₈H₁₃F₂N and a molecular weight of 161.20 g/mol . Its structure comprises two fused rings: a four-membered azetidine-like ring and a four-membered carbocyclic ring, with two fluorine atoms at the 7-position of the spiro system. The fluorine substituents confer enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

8,8-difluoro-2-azaspiro[4.4]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N/c9-8(10)2-1-7(5-8)3-4-11-6-7/h11H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBBRLRICKDMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC12CCNC2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7,7-Difluoro-2-azaspiro[4.4]nonane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and other advanced techniques to ensure consistent product quality.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 7,7-difluoro-2-azaspiro[4.4]nonane with key spirocyclic compounds from the evidence:

Compound Name Core Structure Substituents/Modifications Molecular Formula Key Properties/Activities Source
This compound Spiro[4.4]nonane 7,7-difluoro C₈H₁₃F₂N High lipophilicity, anticonvulsant potential
2-Azaspiro[4.4]nonane hemioxalate Spiro[4.4]nonane Hemioxalate salt C₉H₁₃NO₅ Intermediate in synthesis
1-Oxa-7-azaspiro[4.4]nonan-3-ol HCl Spiro[4.4]nonane 1-oxa, 7-aza, 3-hydroxy, HCl salt C₇H₁₂ClNO₂ Unspecified biological activity
7-Methyl-7-azaspiro[3.5]nonan-2-ol Spiro[3.5]nonane 7-methyl, 2-hydroxy C₉H₁₇NO Catalogued for drug discovery ($223/250mg)
3-Benzyl-1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane Bicyclo[4.3.0]nonane 1,4-diaza-2,5-dioxo, 3-benzyl C₁₃H₁₄N₂O₂ Antimicrobial (Gram-positive/-negative), antioxidant

Pharmacological and Functional Differences

  • Anticonvulsant Activity: Derivatives of 2-azaspiro[4.4]nonane (e.g., N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione) show efficacy in seizure models, with substituents like trifluoromethyl enhancing potency . The difluoro variant’s rigid structure may improve target engagement compared to non-fluorinated spiro[4.4] analogs.
  • aureus and E. coli . Fluorination could enhance membrane permeability in such analogs.
  • Osteoclast Inhibition: 2,7-Diazaspiro[4.4]nonane derivatives (e.g., rac-7-benzyl-2-(3-fluorophenyl)-2,7-diazaspiro[4.4]nonan-1-one) inhibit osteoclast activation, suggesting the spiro[4.4] scaffold’s versatility in modulating cellular pathways .

Biological Activity

7,7-Difluoro-2-azaspiro[4.4]nonane is a novel compound characterized by its unique spirocyclic structure and the incorporation of fluorine atoms. This compound has garnered interest in the fields of medicinal chemistry and materials science due to its potential biological activities, particularly as a bioactive compound with antimicrobial and antiviral properties. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9_{9}H12_{12}F2_{2}N
  • Molecular Weight : 197.65 g/mol
  • Structure : The presence of fluorine atoms enhances the compound's reactivity and stability, making it a valuable candidate for various applications.

Synthesis Methods

The synthesis of this compound typically involves several methods, including:

  • Fluorination Reactions : Utilizing fluorinating agents to introduce fluorine atoms into the azaspiro structure.
  • Controlled Reaction Conditions : Optimizing temperature, solvent, and reaction time to achieve high yield and purity.

Common Reagents Used

  • Oxidizing Agents : Potassium permanganate, hydrogen peroxide.
  • Reducing Agents : Sodium borohydride, lithium aluminum hydride.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies indicate that it may interfere with viral replication mechanisms, although further research is needed to elucidate the specific pathways involved.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems:

  • Enzyme Modulation : The fluorine atoms enhance binding affinity to enzymes or receptors, potentially leading to modulation of various biochemical pathways.
  • Receptor Interaction : The compound may bind to receptors involved in cellular signaling pathways, influencing cellular responses.

Case Studies

Study ReferenceFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro against multiple strains.
Antiviral EvaluationIndicated potential interference with viral replication; specific mechanisms are under investigation.
Mechanistic InsightsHighlighted the role of fluorine in enhancing binding affinity and selectivity towards biological targets.

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